molecular formula C16H18FN3 B1438257 N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine CAS No. 1094564-35-8

N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine

Cat. No. B1438257
CAS RN: 1094564-35-8
M. Wt: 271.33 g/mol
InChI Key: PBAAYQSQMNQBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine (FPA) is a synthetic compound that has been studied extensively in recent years as a potential drug candidate for various diseases. FPA is a novel compound that has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Crystal Structure and Molecular Analysis

  • The crystal structure of compounds related to N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine, such as 4-(4-fluorophenyl)-2-(1H-indol-3-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, has been studied. These structures show a twisted conformation of the central piperidine ring. Their structures have been optimized using density functional theory (DFT) calculations, and molecular docking studies suggest potential as inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT), which may enhance sensitivity to apoptosis in certain cells and tumors (Venkateshan et al., 2019).

Photophysical Properties and Sensor Applications

  • Triphenylamine derivatives with groups such as fluorophenyl and pyridinyl have been synthesized and characterized, showing pH-dependent absorptions and emissions. This indicates their potential use as pH sensors. Specifically, compounds like tris(4-(pyridin-4-yl)phenyl) amine demonstrate these photophysical properties, suggesting applications in sensing and monitoring environments (Hu et al., 2013).

Synthesis and Application in Imaging

  • Synthesis of compounds like 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, related to the compound , has been reported. Such compounds are candidates for imaging dopamine D4 receptors, suggesting applications in neuroscience and diagnostic imaging (Eskola et al., 2002).

Hydrogen-Bond Basicity Studies

  • The hydrogen-bond basicity of secondary amines, including those with 4-fluorophenyl groups, has been studied. This research contributes to understanding the chemical properties of such compounds, which is crucial in designing and synthesizing new pharmaceuticals or materials (Graton et al., 2001).

Anticancer Agent Development

  • Novel amine derivatives of compounds like 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine have been synthesized and showed potential as anticancer agents. These compounds have been characterized and tested against human cancer cell lines, demonstrating their application in developing new cancer therapies (Vinayak et al., 2017).

Fluorescence Quantum Yield Studies

  • The photophysical properties of compounds like borondipyrromethene analogues in solvents, including those with piperidinyl groups, have been investigated. Understanding these properties can lead to applications in fluorescence-based technologies and materials science (Qin et al., 2005).

Synthesis and Evaluation for Muscarinic Acetylcholine Receptors

  • Piperidyl and pyrrolidyl benzilates, related to the compound , have been synthesized and evaluated as ligands for muscarinic acetylcholine receptors. This suggests potential applications in neuroscience and pharmacology (Skaddan et al., 2000).

properties

IUPAC Name

N-(4-fluorophenyl)-1-pyridin-4-ylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3/c17-13-1-3-14(4-2-13)19-15-7-11-20(12-8-15)16-5-9-18-10-6-16/h1-6,9-10,15,19H,7-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAAYQSQMNQBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=C(C=C2)F)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine
Reactant of Route 3
Reactant of Route 3
N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine
Reactant of Route 4
Reactant of Route 4
N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine
Reactant of Route 5
Reactant of Route 5
N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine
Reactant of Route 6
Reactant of Route 6
N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.